molecular formula C22H28N8O B14925740 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925740
M. Wt: 420.5 g/mol
InChI Key: SFPTVNCWCDJVGI-UHFFFAOYSA-N
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Description

6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme Lm-PTR1, which is crucial for the survival of Leishmania parasites . The compound binds to the active site of the enzyme, leading to its inhibition and subsequent death of the parasite. This mechanism is supported by molecular docking studies that show a favorable binding pattern and lower binding free energy .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structure and potent biological activities. Similar compounds include:

Properties

Molecular Formula

C22H28N8O

Molecular Weight

420.5 g/mol

IUPAC Name

6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H28N8O/c1-6-10-30-16(8-9-24-30)12-23-22(31)17-11-19(26-21-18(17)13-25-28(21)5)20-14(3)27-29(7-2)15(20)4/h8-9,11,13H,6-7,10,12H2,1-5H3,(H,23,31)

InChI Key

SFPTVNCWCDJVGI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C=NN3C)C4=C(N(N=C4C)CC)C

Origin of Product

United States

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